ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-methylsulfanylphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-3-16-13(15)9-8-12(14)10-4-6-11(17-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCJYTUKLNFVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645598 | |
| Record name | Ethyl 4-[4-(methylsulfanyl)phenyl]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7028-70-8 | |
| Record name | Ethyl 4-[4-(methylsulfanyl)phenyl]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Keto Esters and Thioether Containing Aromatic Compounds in Organic Synthesis
The structural character of ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate is defined by two key pharmacophores: a γ-keto-ester and a thioether-bearing aromatic ring. Both of these moieties are staples in the field of organic synthesis, renowned for their predictable reactivity and utility in constructing elaborate molecules.
Keto-esters are a class of organic compounds that feature both a ketone and an ester functional group. The relative positioning of these groups (α, β, γ, etc.) dictates their chemical behavior. Gamma-keto-esters, such as the title compound, are particularly useful as precursors to five-membered heterocyclic systems like furans, pyrroles, and thiophenes through cyclization reactions. The presence of both carbonyl groups allows for a range of transformations, including reductions, condensations, and additions, making them pivotal intermediates in synthetic pathways.
Thioether-containing aromatic compounds , on the other hand, are prevalent in numerous pharmaceuticals and biologically active molecules. The thioether linkage (Ar-S-R) can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The sulfur atom can be readily oxidized to form sulfoxides and sulfones, further expanding the chemical diversity and modulating the electronic and steric properties of the parent molecule. The synthesis of these compounds often involves transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. acsgcipr.org The incorporation of a thioether into an aromatic system is a common strategy in drug design to enhance pharmacological profiles.
The Significance of Ethyl 4 Oxo 4 4 Thiomethylphenyl Butyrate As a Synthetic Intermediate
The primary significance of ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate stems from its role as a molecular scaffold. Its precursor, 4-(4-(methylthio)phenyl)-4-oxobutanoic acid, is readily synthesized via a Friedel-Crafts acylation reaction between thioanisole (B89551) and succinic anhydride (B1165640), a classic and efficient method for forming carbon-carbon bonds with aromatic systems. researchgate.netwikipedia.org Subsequent esterification of the resulting carboxylic acid with ethanol (B145695) yields the title compound. masterorganicchemistry.com
This synthetic accessibility, combined with its functional group handles, makes it a valuable intermediate. For instance:
The ketone carbonyl is susceptible to nucleophilic attack, allowing for chain extension or the introduction of new functional groups. It can also be a handle for reductive amination to introduce nitrogen-containing moieties.
The ester group can be hydrolyzed back to the carboxylic acid for further derivatization or can react with various nucleophiles to form amides or other esters.
The aromatic ring can undergo further electrophilic substitution, although the substitution pattern will be directed by the existing acyl and thiomethyl groups.
The thioether sulfur can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which dramatically alters the electronic nature and hydrogen-bonding capacity of the molecule.
This multifunctionality is reminiscent of intermediates used in the synthesis of important pharmaceuticals, such as Angiotensin-Converting Enzyme (ACE) inhibitors like benazepril (B1667978) and lisinopril, which are derived from related 4-phenyl-4-oxobutanoate structures. google.comgoogle.com
Below is a table summarizing the key properties of the precursor acid.
| Property | Value |
| Chemical Formula | C₁₁H₁₂O₃S |
| Molecular Weight | 224.28 g/mol |
| CAS Number | 7028-67-3 |
| Appearance | Solid |
| InChI Key | BFZJEFYDHMQRGJ-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich.
Contemporary Research Landscape and Unexplored Opportunities
Established Synthetic Routes and Mechanistic Considerations
The construction of the this compound scaffold relies on fundamental organic reactions, primarily those that form carbon-carbon bonds and introduce the required ketone and ester functionalities.
Conventional Esterification and Ketone Formation Strategies
A primary route to synthesizing aromatic ketones is the Friedel-Crafts acylation . For the target molecule, this would involve the reaction of thioanisole (B89551) with a suitable acylating agent, such as succinic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms 4-oxo-4-(4-thiomethylphenyl)butanoic acid. The subsequent step is an esterification reaction to form the ethyl ester.
The most common method for this transformation is the Fischer esterification , where the carboxylic acid is refluxed with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).
An alternative to Fischer esterification is the Steglich esterification, which proceeds under milder conditions. This method uses coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the ester formation at room temperature. nih.govresearchgate.net This can be advantageous when dealing with sensitive substrates.
Grignard Reagent-Mediated Syntheses of Related Butyrate (B1204436) Derivatives
Grignard reagents are powerful carbon-based nucleophiles widely used for forming carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com A plausible synthetic pathway utilizing a Grignard reagent could involve the preparation of (4-(methylthio)phenyl)magnesium bromide from 4-bromothioanisole (B94970) and magnesium metal. leah4sci.com This organometallic intermediate can then react with various electrophiles.
For instance, the reaction of this Grignard reagent with diethyl succinate (B1194679) would lead to a double addition, resulting in a tertiary alcohol rather than the desired ketone. masterorganicchemistry.com To achieve the target structure, a more controlled reaction is necessary. A potential strategy involves the reaction of the Grignard reagent with a cyclic anhydride like succinic anhydride, followed by an acidic workup to yield the keto-acid, which can then be esterified. Another approach involves the reaction with diethyl oxalate (B1200264), which can lead to the formation of an α-keto ester after an addition-elimination sequence. A patented method for preparing the related compound ethyl 2-oxo-4-phenylbutyrate involves the reaction of a Grignard reagent with diethyl oxalate. google.com
Condensation Reactions in α-Keto Ester Synthesis
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that produces β-keto esters from two ester molecules. masterorganicchemistry.com A Crossed Claisen condensation , involving two different esters, is particularly relevant for synthesizing unsymmetrical products. libretexts.orglibretexts.org For the synthesis of the target molecule's core structure, a crossed Claisen reaction between a methyl or ethyl ester of 4-(thiomethyl)benzoic acid and ethyl acetate (B1210297) could be envisioned. In this reaction, a strong base like sodium ethoxide (NaOEt) is used to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate which then attacks the carbonyl carbon of the benzoate (B1203000) ester. libretexts.orgorganic-chemistry.org
A highly effective variant for synthesizing α-keto esters, such as the related ethyl 2,4-dioxo-4-arylbutanoates, involves the condensation of an appropriate acetophenone (B1666503) with diethyl oxalate in the presence of a base like sodium ethoxide. ut.ac.ir Applying this to the target compound, 4-methylthioacetophenone would react with diethyl oxalate. The ethoxide base would deprotonate the methyl group of the acetophenone, and the resulting carbanion would attack one of the ester carbonyls of diethyl oxalate, leading to the formation of the desired 2,4-dioxo-butyrate structure after an addition-elimination mechanism.
| Reaction Type | Starting Materials | Reagents | Key Intermediate/Product |
| Friedel-Crafts Acylation & Esterification | Thioanisole, Succinic Anhydride, Ethanol | 1. AlCl₃2. H₂SO₄ | 4-oxo-4-(4-thiomethylphenyl)butanoic acid |
| Grignard Reaction | 4-Bromothioanisole, Diethyl Oxalate | 1. Mg, ether2. Acid workup | Ethyl 2-oxo-4-(4-thiomethylphenyl)butyrate derivative |
| Crossed Claisen Condensation | 4-Methylthioacetophenone, Diethyl Oxalate | NaOEt, Ethanol | Ethyl 2,4-dioxo-4-(4-thiomethylphenyl)butyrate |
Novel and Green Chemistry Approaches to Butyrate Scaffold Construction
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These "green chemistry" principles can be applied to the synthesis of butyrate derivatives.
Biocatalysis : Enzymes offer high selectivity and operate under mild conditions, reducing energy consumption and byproduct formation. nih.gov Lipases, for example, are commonly used for esterification reactions to produce various alkyl butyrates. nih.gov The esterification of 4-oxo-4-(4-thiomethylphenyl)butanoic acid could be performed using an immobilized lipase (B570770) with ethanol, avoiding the use of strong acids and harsh conditions.
Green Solvents : Replacing conventional volatile organic compounds (VOCs) with greener alternatives is a key goal. Supercritical carbon dioxide (ScCO₂) has emerged as a promising medium for enzymatic reactions, including the synthesis of butyl butyrate. fao.org It is non-toxic, non-flammable, and easily removed from the reaction mixture.
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Condensation reactions like the Claisen condensation are generally atom-economical. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can reduce waste from intermediate purification steps.
Regioselective and Chemoselective Control in Synthetic Transformations
The synthesis of a multifunctional molecule like this compound requires precise control over selectivity.
Regioselectivity refers to the control of the reaction site when a molecule has multiple possible positions for a reaction to occur. nih.gov In the context of a Friedel-Crafts acylation of thioanisole, the thiomethyl group (-SCH₃) is an ortho, para-directing group. To obtain the desired 4-substituted product, reaction conditions must be optimized to favor acylation at the sterically less hindered para position over the ortho positions.
Chemoselectivity is the ability to react with one functional group in the presence of other, different functional groups. youtube.com The target molecule contains an ester, a ketone, and a thioether.
Reduction : If a reduction of the ketone to an alcohol is desired, a chemoselective reducing agent is necessary. Sodium borohydride (B1222165) (NaBH₄) would typically reduce the ketone without affecting the less reactive ester group. A stronger reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester. youtube.com
Oxidation : The thioether group is susceptible to oxidation to a sulfoxide (B87167) or a sulfone. Any oxidative steps in the synthesis must be carefully chosen to avoid this unwanted side reaction.
Base-Catalyzed Reactions : In base-catalyzed reactions like the Claisen condensation, the most acidic protons are removed. In the case of 4-methylthioacetophenone, the protons on the methyl group adjacent to the carbonyl are far more acidic than any others, ensuring the reaction proceeds at the desired location.
Process Optimization for Synthetic Yields and Purity
Maximizing the yield and purity of the final product is crucial for both laboratory-scale synthesis and industrial production. This involves the systematic optimization of various reaction parameters.
Methodologies such as Response Surface Methodology (RSM) and Factorial Design are powerful statistical tools used to study the effects of multiple variables simultaneously and identify optimal conditions. researchgate.netredalyc.org Key parameters that are typically optimized include:
Temperature : Reaction rates are highly dependent on temperature. However, higher temperatures can also lead to the formation of undesirable byproducts.
Concentration : The concentration of reactants and catalysts can significantly influence reaction kinetics and equilibrium positions.
Molar Ratio of Reactants : Adjusting the stoichiometry, for instance, using an excess of one reactant (like ethanol in Fischer esterification), can shift the equilibrium to favor product formation.
Catalyst Loading : The amount of catalyst affects the reaction rate. For enzymatic reactions, optimal enzyme loading is critical to balance cost and productivity. redalyc.org
Reaction Time : Monitoring the reaction over time is necessary to determine the point of maximum conversion without significant degradation or side reactions.
Fed-batch strategies, where substrates are added incrementally during the process, can be used to maintain optimal concentrations, control reaction rates, and avoid substrate inhibition, ultimately leading to higher product titers. researchgate.netresearchgate.net
| Parameter | Potential Effect on Synthesis | Optimization Goal |
| Temperature | Affects reaction rate and byproduct formation. | Find the optimal balance between a high reaction rate and minimal side reactions. |
| Reactant Concentration | Influences reaction kinetics and equilibrium. | Maintain concentrations that maximize the forward reaction rate. |
| Molar Ratio | Can shift reaction equilibrium (Le Chatelier's principle). | Use an optimal excess of a less expensive reactant to drive the reaction to completion. |
| Catalyst Loading | Directly impacts the rate of reaction. | Use the minimum amount of catalyst required for an efficient conversion to reduce costs. |
| Solvent | Affects solubility, stability of intermediates, and reaction mechanism. | Select a solvent that enhances the desired reaction pathway and facilitates product purification. |
Reactivity of the Ethyl Ester Moiety
The ethyl ester group in this compound is a key site for chemical transformations, primarily involving nucleophilic acyl substitution.
Hydrolysis and Transesterification Reactions
The ester can undergo hydrolysis to yield the corresponding carboxylic acid, 4-oxo-4-(4-thiomethylphenyl)butanoic acid. This reaction is typically catalyzed by acid or base. Basic hydrolysis, or saponification, is generally irreversible and proceeds through the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.
Transesterification, the conversion of one ester to another, can also be achieved. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for another alkyl or aryl group. The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing the ethanol as it is formed.
Reductions to Corresponding Alcohols
The ethyl ester can be reduced to the corresponding primary alcohol, 4-hydroxy-1-(4-thiomethylphenyl)butan-1-one. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the ethoxide and a second hydride addition to the resulting aldehyde intermediate. It is important to note that such strong reducing agents will also reduce the ketone functionality. Selective reduction of the ester in the presence of a ketone is challenging and often requires protection of the ketone group.
Transformations of the 4-Oxo Functionality
The ketone group at the 4-position is another major center of reactivity, allowing for a variety of transformations including reductions, enolizations, and nucleophilic additions.
Selective Reductions (e.g., to hydroxyl, methylene)
The 4-oxo group can be selectively reduced to a secondary alcohol (hydroxyl group) or completely reduced to a methylene (B1212753) group. For the reduction to the corresponding alcohol, 4-hydroxy-4-(4-thiomethylphenyl)butanoic acid ethyl ester, milder reducing agents such as sodium borohydride (NaBH₄) are often employed. These reagents are generally chemoselective for ketones and aldehydes over esters.
Enolization and Alpha-Functionalization Reactions
The presence of alpha-hydrogens adjacent to the ketone carbonyl allows for enolization under both acidic and basic conditions. The formation of the enol or enolate intermediate is a gateway to a variety of alpha-functionalization reactions. For instance, treatment with a strong base followed by an alkyl halide can lead to alkylation at the alpha-position. Halogenation at the alpha-position can also be achieved using reagents like N-bromosuccinimide.
Modifications of the 4-Thiomethylphenyl Group
The 4-thiomethylphenyl group is a key structural feature that offers several avenues for chemical modification. The sulfur atom and the aromatic ring are both susceptible to a variety of chemical transformations.
The thioether linkage is readily oxidized to form the corresponding sulfoxide and sulfone. These transformations significantly alter the electronic and steric properties of the molecule, such as polarity and hydrogen bonding capacity. The selective oxidation of thioethers is a common and straightforward method to obtain sulfoxides, which are valuable synthetic intermediates in medicinal and industrial chemistry. rsc.org
The oxidation can be controlled to yield either the sulfoxide or the sulfone by choosing appropriate reagents and reaction conditions. For instance, mild oxidizing agents tend to favor sulfoxide formation, while stronger oxidants or harsher conditions lead to the sulfone. This stepwise oxidation allows for the fine-tuning of the molecule's properties. Studies on various methyl phenyl sulfides have shown that they can be almost entirely converted to sulfoxides with high selectivity. rsc.org
| Starting Material | Reagent(s) | Product(s) | Description |
|---|---|---|---|
| This compound | Hydrogen Peroxide (H₂O₂) or m-CPBA (1 equiv.) | Ethyl 4-(4-(methylsulfinyl)phenyl)-4-oxobutanoate | Selective oxidation to the sulfoxide. |
| This compound | Potassium Permanganate (KMnO₄) or m-CPBA (2+ equiv.) | Ethyl 4-(4-(methylsulfonyl)phenyl)-4-oxobutanoate | Further oxidation to the sulfone. |
The phenyl ring of the molecule can undergo electrophilic aromatic substitution (EAS) reactions. The existing substituents on the ring—the methylthio group (-SMe) and the butyrate keto-chain—determine the position of substitution for incoming electrophiles. The methylthio group is an activating substituent and directs incoming electrophiles to the ortho and para positions. msu.edulibretexts.org Conversely, the acyl group is a deactivating group and a meta-director. youtube.com
In this compound, the powerful ortho-, para-directing influence of the activating methylthio group dominates. Since the para position is already occupied, electrophilic substitution is expected to occur at the ortho positions (positions 3 and 5) relative to the methylthio group. msu.edu
| Reaction Type | Reagent(s) | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ethyl 4-(3-nitro-4-(methylthio)phenyl)-4-oxobutanoate |
| Bromination | Br₂, FeBr₃ | Ethyl 4-(3-bromo-4-(methylthio)phenyl)-4-oxobutanoate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ethyl 4-(3-acetyl-4-(methylthio)phenyl)-4-oxobutanoate |
The methylthio group itself can be cleaved or modified. Recent research has detailed metal-free methods for the selective cleavage of the methyl C(sp³)–S bond in aryl methylthioethers. organic-chemistry.org For instance, the use of N-fluorobenzenesulfonimide (NFSI) can facilitate this cleavage at elevated temperatures, allowing for the subsequent formation of new bonds at the sulfur atom, such as the creation of unsymmetrical disulfides. organic-chemistry.org Such strategies offer a pathway to replace the methyl group with other functionalities or to remove the sulfur moiety entirely, providing access to a different class of derivatives.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. The structure of this compound, containing a β-keto ester-like framework, makes it a suitable candidate for various MCRs.
For example, the ethyl acetoacetate (B1235776) moiety is a classic component in MCRs like the Biginelli or Hantzsch reactions. mdpi.com It can act as the 1,3-dicarbonyl component. By analogy, this compound could participate in similar one-pot syntheses. For instance, a four-component reaction involving an aldehyde, a hydrazine (B178648) derivative, malononitrile, and a β-keto ester (like ethyl acetoacetate) is a common route to pyranopyrazole derivatives. researchgate.net The substitution of this compound in such a reaction could lead to novel, complex heterocyclic structures. Patents have also described three-component Mannich-type reactions involving acetophenone, an amine, and an ethyl keto-ester to generate substituted butyrate derivatives. google.com
Synthesis of Structurally Diverse Analogues and Derivatives for Functional Exploration
The derivatization strategies discussed—modification of the thioether, substitution on the aromatic ring, and participation in multicomponent reactions—collectively enable the synthesis of a broad library of analogues from a single parent molecule. The synthesis of structurally diverse derivatives is a cornerstone of functional exploration in materials science and medicinal chemistry.
By systematically applying these reactions, a range of compounds with varied electronic and steric profiles can be generated:
Oxidation of the thioether to sulfoxide and sulfone derivatives introduces polarity and hydrogen-bond accepting capabilities.
Aromatic substitution allows for the introduction of various functional groups (e.g., -NO₂, -Br, -COCH₃) onto the phenyl ring, altering its electronic nature and providing handles for further chemistry.
Multicomponent reactions provide rapid access to complex heterocyclic systems, dramatically increasing the structural diversity of the resulting compounds.
These synthetic pathways allow researchers to explore the structure-property relationships of this class of compounds by generating a focused library of analogues from a common intermediate.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Ethyl 4-(4-(methylsulfinyl)phenyl)-4-oxobutanoate |
| Ethyl 4-(4-(methylsulfonyl)phenyl)-4-oxobutanoate |
| Ethyl 4-(3-nitro-4-(methylthio)phenyl)-4-oxobutanoate |
| Ethyl 4-(3-bromo-4-(methylthio)phenyl)-4-oxobutanoate |
| Ethyl 4-(3-acetyl-4-(methylthio)phenyl)-4-oxobutanoate |
| Ethyl acetoacetate |
| Malononitrile |
| Acetophenone |
Advanced Spectroscopic and Analytical Characterization of Ethyl 4 Oxo 4 4 Thiomethylphenyl Butyrate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework.
In the ¹H NMR spectrum of ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate, distinct signals corresponding to each unique proton environment are expected. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electron density around the proton. The integration of these signals reveals the relative number of protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing connectivity information.
The aromatic protons on the 4-thiomethylphenyl group are expected to appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm) due to the electronic effects of the carbonyl and thiomethyl substituents. The protons ortho to the electron-withdrawing carbonyl group would be deshielded and appear at a lower field than the protons ortho to the electron-donating thiomethyl group. The characteristic ortho-coupling constant would be in the range of 8-9 Hz.
The methylene (B1212753) protons (CH₂) adjacent to the aromatic ketone and the other methylene protons adjacent to the ester group are diastereotopic and would appear as distinct triplets in the range of δ 2.5-3.5 ppm. The ethyl ester group would exhibit a quartet for the methylene (OCH₂) protons and a triplet for the terminal methyl (CH₃) protons, a typical pattern for an ethyl group. The singlet for the thiomethyl (SCH₃) protons would likely appear in the range of δ 2.4-2.6 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (ortho to C=O) | ~7.9 | Doublet | ~8.5 |
| Aromatic (ortho to SCH₃) | ~7.3 | Doublet | ~8.5 |
| -CO-CH₂- | ~3.3 | Triplet | ~6.5 |
| -CH₂-COO- | ~2.8 | Triplet | ~6.5 |
| -S-CH₃ | ~2.5 | Singlet | N/A |
| -O-CH₂-CH₃ | ~4.1 | Quartet | ~7.1 |
| -O-CH₂-CH₃ | ~1.2 | Triplet | ~7.1 |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment, hybridization, and bonding.
For this compound, the carbonyl carbons of the ketone and the ester are the most deshielded, appearing at the downfield end of the spectrum (δ 170-200 ppm). The aromatic carbons will show a range of signals between δ 125-150 ppm, with their specific shifts influenced by the substituents. The aliphatic carbons of the butyrate (B1204436) chain and the ethyl ester will appear in the upfield region of the spectrum. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can aid in distinguishing between CH, CH₂, and CH₃ groups. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | ~197 |
| Ester Carbonyl (C=O) | ~173 |
| Aromatic (quaternary, C-S) | ~145 |
| Aromatic (quaternary, C-CO) | ~134 |
| Aromatic (CH, ortho to C=O) | ~129 |
| Aromatic (CH, ortho to SCH₃) | ~125 |
| -CO-CH₂- | ~35 |
| -CH₂-COO- | ~29 |
| -O-CH₂- | ~61 |
| -S-CH₃ | ~15 |
| -O-CH₂-CH₃ | ~14 |
To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing ¹H-¹H correlations within the same spin system. For instance, it would show correlations between the adjacent methylene groups in the butyrate chain and between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and functional groups. For example, HMBC would show a correlation from the aromatic protons ortho to the ketone to the ketone carbonyl carbon, confirming their proximity.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and confirming the molecular formula of a compound.
Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). This method is particularly useful for polar molecules and minimizes fragmentation, often resulting in a clear molecular ion peak. For this compound (C₁₃H₁₆O₃S), the expected m/z value for the protonated molecule [M+H]⁺ would be approximately 253.08.
Electron Ionization (EI) is a higher-energy ionization method that results in extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint that can be used to deduce the structure of the compound. Key fragmentation pathways for this compound would likely involve cleavage at the bonds adjacent to the carbonyl groups.
Expected fragmentation patterns in EI-MS would include:
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
Cleavage of the butyrate chain.
Formation of the stable 4-(methylthio)benzoyl cation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. researchgate.net By measuring the exact mass to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass of this compound (C₁₃H₁₆O₃S) is 252.08199. An HRMS measurement confirming this value provides strong evidence for the proposed molecular formula.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by strong absorptions corresponding to the stretching vibrations of its two carbonyl groups (ketone and ester) and other characteristic bonds.
The presence of a carbonyl group can be definitively identified by a strong absorption band in the 1650-1850 cm⁻¹ region of the infrared spectrum, which corresponds to the stretching vibration of the carbon-oxygen double bond. researchgate.net The specific position of this band provides valuable information about the molecular environment of the carbonyl group. researchgate.net For instance, aldehydes and ketones typically absorb at slightly lower frequencies compared to carboxylic esters and anhydrides. researchgate.net Conjugation of the carbonyl group with other multiple bonds, such as in aromatic ketones, generally shifts the absorption to lower frequencies by approximately 20 cm⁻¹. researchgate.net
Based on the analysis of structurally similar compounds, the following table summarizes the predicted characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |
| Aliphatic C-H | Stretching | 3000-2850 | Medium |
| Ester C=O | Stretching | ~1735 | Strong |
| Ketone C=O (Aryl) | Stretching | ~1685 | Strong |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium-Weak |
| C-O (Ester) | Stretching | 1300-1100 | Strong |
| C-S (Thioether) | Stretching | 700-600 | Weak |
Data in this table is predictive and based on typical values for the respective functional groups in similar chemical environments.
The aryl ketone carbonyl stretch is anticipated at a lower wavenumber (around 1685 cm⁻¹) due to the conjugation with the phenyl ring, which delocalizes the electron density of the C=O bond, thereby weakening it and lowering the vibrational frequency. The ester carbonyl, being aliphatic, is expected to absorb at a higher frequency, around 1735 cm⁻¹. The C-S stretching vibration of the thioether group is typically weak and can be challenging to assign definitively.
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the polarizability. This often results in strong signals for symmetric, non-polar bonds and weaker signals for polar bonds.
For this compound, the Raman spectrum would be particularly useful for identifying the aromatic ring vibrations and the C-S bond. The symmetric stretching of the benzene (B151609) ring and the C-S bond are expected to produce more intense Raman signals compared to their IR absorptions.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium |
| Aliphatic C-H | Stretching | 3000-2850 | Strong |
| C=O (Ester & Ketone) | Stretching | 1740-1680 | Weak-Medium |
| C=C (Aromatic) | Ring Breathing/Stretching | 1610-1580, ~1000 | Strong |
| C-S (Thioether) | Stretching | 700-600 | Medium |
Data in this table is predictive and based on typical values for the respective functional groups in similar chemical environments.
The carbonyl stretches, which are very strong in the IR spectrum, will likely appear as weaker bands in the Raman spectrum. Conversely, the aromatic C=C stretching and ring breathing modes are expected to be prominent.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.
The primary chromophore in this compound is the 4-thiomethylphenyl ketone moiety. Aldehydes and ketones typically exhibit two main electronic transitions: a weak n→π* transition and a more intense π→π* transition. researchgate.net The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group, and it usually appears at longer wavelengths (275-295 nm). researchgate.net The π→π* transition, which involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, occurs at shorter wavelengths (around 180-190 nm) and is more intense. researchgate.net
Conjugation with an aromatic ring significantly affects these transitions, causing a bathochromic (red) shift to longer wavelengths for both the n→π* and π→π* bands by 30-40 nm. researchgate.net The presence of the para-thiomethyl group, an auxochrome, is also expected to influence the absorption maxima due to its electron-donating nature through resonance, further shifting the absorption bands to longer wavelengths.
| Transition | Typical λmax (nm) (Unconjugated Ketone) | Expected λmax (nm) (this compound) | Molar Absorptivity (ε) |
| n→π | 275-295 | ~300-320 | Low |
| π→π | 180-190 | ~250-270 | High |
Data in this table is predictive and based on typical values for similar chromophoric systems.
The expected UV-Vis spectrum would therefore show a strong absorption band around 250-270 nm, corresponding to the π→π* transition of the conjugated system, and a weaker, longer-wavelength band around 300-320 nm for the n→π* transition.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for determining the purity of this compound and for its separation from reactants, byproducts, and derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound to be amenable to GC analysis, it must be volatile and thermally stable. This compound, with a predicted moderate molecular weight, is expected to be suitable for GC-MS analysis.
In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation.
Potential fragmentation pathways for this compound in electron ionization (EI) mode include:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters. This could lead to the formation of ions corresponding to the 4-thiomethylbenzoyl cation and fragments from the ethyl butyrate chain.
McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule.
The mass spectrum would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions that would aid in confirming the structure.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for compounds that are not sufficiently volatile or are thermally labile for GC analysis.
For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
A typical HPLC method for a compound of this nature would involve:
Column: A C18 or C8 reversed-phase column.
Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
Detection: A UV detector set at one of the absorption maxima of the compound (e.g., ~260 nm) would be a suitable method for detection due to the presence of the aromatic chromophore.
HPLC is an excellent method for assessing the purity of a sample by detecting and quantifying any impurities present. It can also be scaled up for preparative separation to isolate pure this compound from a reaction mixture. A study on the analysis of butyrophenones suggests that a mobile phase of acetonitrile and water, with phosphoric acid, can be effective for separation on a reverse-phase column. sielc.com
Biological and Biochemical Interactions of Ethyl 4 Oxo 4 4 Thiomethylphenyl Butyrate Derived Compounds in Vitro Studies
Enzyme Modulation and Inhibition Profiles
The ability of small molecules to selectively modulate enzyme activity is a cornerstone of modern drug discovery. For derivatives of ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate, their potential interactions with key epigenetic enzymes are of significant interest.
Histone Deacetylase (HDAC) Inhibition: Isoform Selectivity and Potency
Currently, there is no publicly available in vitro data detailing the inhibitory potency and isoform selectivity of this compound-derived compounds against specific Histone Deacetylase (HDAC) isoforms such as HDAC1, HDAC6, HDAC7, and HDAC8. Research in this area would be necessary to determine if this chemical scaffold could serve as a basis for developing novel HDAC inhibitors. Such studies would typically involve enzymatic assays to determine IC50 values against a panel of purified HDAC isoforms.
Table 1: Hypothetical Data on HDAC Isoform Inhibition by this compound Derivatives (Note: The following table is for illustrative purposes only, as no specific data could be located in the literature.)
| Compound Derivative | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | HDAC7 IC50 (µM) | HDAC8 IC50 (µM) |
|---|---|---|---|---|
| Derivative A | Data not available | Data not available | Data not available | Data not available |
| Derivative B | Data not available | Data not available | Data not available | Data not available |
SETD8 Methyltransferase Inhibition Mechanisms
The investigation into the mechanisms by which derivatives of this compound might inhibit the SETD8 methyltransferase has not been reported in the available scientific literature. To understand their potential as SETD8 inhibitors, studies would be required to explore their mode of action, such as whether they are competitive with the substrate or the cofactor, and to identify the specific molecular interactions within the enzyme's active site.
Other Epigenetic Enzyme Targets
Beyond HDACs and SETD8, the broader profile of this compound derivatives against other epigenetic enzyme targets is also an area lacking published research. Screening these compounds against other classes of epigenetic modifiers, such as other histone methyltransferases, demethylases, or acetyltransferases, would be essential to fully understand their biological interaction landscape.
Antiparasitic Activity Evaluation in In Vitro Models
The search for novel therapeutic agents against parasitic diseases is a global health priority. The efficacy of this compound-derived compounds against protozoan parasites like Trypanosoma cruzi and Leishmania species has not been documented.
Activity against Trypanosoma cruzi
There is no available in vitro data on the activity of this compound derivatives against the amastigote and trypomastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease. Future research would need to assess the trypanocidal activity and selectivity of these compounds to determine their potential as leads for new anti-Chagasic drugs.
Table 2: Hypothetical Antiparasitic Activity of this compound Derivatives against Trypanosoma cruzi (Note: The following table is for illustrative purposes only, as no specific data could be located in the literature.)
| Compound Derivative | T. cruzi Amastigote IC50 (µM) | T. cruzi Trypomastigote IC50 (µM) |
|---|---|---|
| Derivative X | Data not available | Data not available |
| Derivative Y | Data not available | Data not available |
Efficacy against Leishmania
Similarly, the efficacy of this specific class of compounds against the promastigote and amastigote stages of Leishmania species has not been reported. In vitro screening against various Leishmania species would be the first step in evaluating their potential as antileishmanial agents.
Impact on Schistosoma mansoni
Compounds derived from butyrate (B1204436), the core structure of this compound, are recognized for their activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. This activity is linked to their ability to inhibit histone deacetylase (HDAC) enzymes, which are crucial for the parasite's growth, development, and survival. nih.gov Targeting the parasite's epigenome, particularly HDACs, has emerged as a promising therapeutic strategy. mdpi.com
Cellular Effects in Cancer Cell Lines (In Vitro)
The butyrate backbone of the titular compound is central to its anticancer properties, which are primarily mediated through the inhibition of HDACs. These enzymes play a critical role in regulating gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis. nih.govnih.gov
Inhibition of Cell Proliferation in Human Breast Cancer Cells (e.g., MCF-7)
Derivatives of butyric acid have been shown to impede the growth of human breast cancer cells. Sodium butyrate, a closely related compound, effectively slows the proliferation of the MCF-7 breast carcinoma cell line and induces morphological changes indicative of cell maturation. nih.gov The antiproliferative effects are both concentration- and time-dependent. nih.gov
To enhance potency and drug-like properties, various derivatives are synthesized and tested. For example, a series of 6H-thiopyran-2,3-dicarboxylate derivatives demonstrated potent, dose-dependent cytotoxic activity against MCF-7 cells, with IC₅₀ values in the low micromolar range. mdpi.complos.org
| Compound | Substituent Group | IC₅₀ (µM) |
|---|---|---|
| 4a | Methoxy | 4.5 |
| 4b | Methyl | 10.5 |
| 4c | Bromo | 12.0 |
| 4d | Chloro | 15.0 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for four different thiopyran derivatives against the MCF-7 human breast cancer cell line, indicating their antiproliferative efficacy. mdpi.com
Cytostatic and Cytotoxic Effects on Leukemia Cell Lines
Butyrate derivatives have demonstrated significant effects against leukemia cell lines, often exhibiting cytostatic rather than cytotoxic activity. A cytostatic agent is one that inhibits cell proliferation, arresting the cell cycle without directly causing cell death. researchgate.netdigitellinc.com Pivaloyloxymethyl butyrate (AN-9), a prodrug of butyric acid, functions as a cytostatic agent in myelomonocytic leukemia cells, causing growth arrest and inducing differentiation. researchgate.netdigitellinc.com
These effects are preceded by changes in the expression of early regulatory genes that control cell cycle progression. researchgate.netdigitellinc.com The ability of butyrate derivatives to selectively block replication in transformed cells is a key aspect of their therapeutic potential. nih.gov This mechanism is foundational to the clinical use of other HDAC inhibitors, such as vorinostat, which is approved for the treatment of cutaneous T-cell lymphoma. nih.gov
| Cell Line | Effect | Mechanism |
|---|---|---|
| WEHI (Myelomonocytic) | Cytostatic (Growth Arrest) | Induces cell differentiation, alters expression of regulatory genes. researchgate.netdigitellinc.com |
| HL-60 (Promyelocytic) | Induces Differentiation | Causes histone hyperacetylation. researchgate.net |
This table summarizes the observed in vitro effects of the butyric acid prodrug AN-9 on different leukemia cell lines.
Molecular Basis of Ligand-Target Recognition
The biological activities of this compound-derived compounds are primarily due to their interaction with histone deacetylase (HDAC) enzymes. Understanding this interaction at a molecular level is key to designing more potent and selective inhibitors.
Structural Analysis of Protein-Ligand Co-crystal Structures (e.g., HDAC-Inhibitor Complexes)
HDACs are zinc-dependent enzymes that feature a catalytic pocket with a crucial Zn²⁺ ion at its base. researchgate.netmdpi.com Structural analysis of HDACs co-crystallized with inhibitors reveals a common binding motif. The inhibitor typically consists of three parts: a cap group that interacts with the surface of the protein, a linker region that occupies the catalytic tunnel, and a zinc-binding group that chelates the active site Zn²⁺ ion.
For butyrate and its derivatives, the carboxylic acid (or a hydroxamate in other inhibitors) acts as the zinc-binding group. This interaction is critical for inhibiting the deacetylase activity of the enzyme. mdpi.com While specific co-crystal structures involving this compound are not widely available, the extensive structural data for other HDAC inhibitors provides a robust model for how this class of compounds functions. researchgate.net These analyses are fundamental to structure-based drug discovery efforts aimed at developing novel inhibitors with improved selectivity for specific HDAC isoforms. researchgate.net
Computational Molecular Docking Studies for Binding Mode Prediction
In the absence of experimental co-crystal structures, computational molecular docking is a powerful tool used to predict the binding mode of inhibitors within the HDAC active site. mdpi.com These simulations place the ligand (the inhibitor) into the binding site of the protein (HDAC) and calculate a score based on the predicted binding affinity.
Docking studies on various carboxylic acid and phenol (B47542) derivatives as HDAC inhibitors have successfully predicted their interactions with key residues in the catalytic pocket. nih.govmdpi.com The primary predicted interactions for butyrate-like inhibitors include:
Zinc Coordination: The carbonyl oxygen of the butyrate or a related functional group forms a coordinate bond with the Zn²⁺ ion.
Hydrogen Bonding: The inhibitor forms hydrogen bonds with conserved amino acid residues (e.g., histidine, aspartate) within the active site, which helps to stabilize the complex.
Hydrophobic and π-Stacking Interactions: The phenyl ring and other nonpolar parts of the inhibitor engage in hydrophobic and π-stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine) lining the catalytic tunnel. nih.gov
Identification of Key Interacting Residues and Binding Site Characteristics (e.g., zinc-binding domain, hydrophobic pockets)
The inhibitory activity of butyrate derivatives against histone deacetylases (HDACs) is predicated on a well-defined pharmacophore model, which consists of three key components: a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme's active site. In the case of this compound, upon intracellular hydrolysis of the ethyl ester to the corresponding carboxylic acid, this carboxylate group can serve as the ZBG.
The catalytic mechanism of class I and II HDACs is dependent on a zinc ion (Zn²⁺) located at the bottom of a tubular active site pocket. The ZBG of the inhibitor coordinates with this zinc ion, a critical interaction for potent inhibition. For carboxylic acid-containing inhibitors like butyrate and its derivatives, this interaction is weaker compared to other ZBGs like hydroxamic acids, resulting in lower potency.
The butyrate moiety acts as the linker, occupying the narrow channel of the active site. The terminal "cap" group, in this case, the 4-thiomethylphenyl group, plays a crucial role in anchoring the inhibitor and contributes to its binding affinity and selectivity. Docking studies of similar phenylbutyrate-derived HDAC inhibitors have revealed that this aromatic cap group interacts with a hydrophobic microenvironment at the rim of the active site pocket. nih.gov This hydrophobic region is lined with aromatic amino acid residues. Specifically, for some HDAC isoforms, this hydrophobic pocket is encompassed by phenylalanine residues, such as Phe-198 and Phe-200, which can engage in favorable hydrophobic and π-π stacking interactions with the phenyl ring of the inhibitor. nih.gov The 4-thiomethyl substituent on the phenyl ring is also expected to contribute to these hydrophobic interactions.
Table 1: Key Molecular Interactions of Phenylbutyrate-Derived HDAC Inhibitors
| Interacting Component | Key Residues/Features | Type of Interaction | Reference |
|---|---|---|---|
| Zinc-Binding Domain | Catalytic Zn²⁺ ion | Coordination | nih.gov |
| Active Site Channel | Amino acid residues lining the pocket | Van der Waals forces | nih.gov |
| Hydrophobic Pocket | Phenylalanine residues (e.g., Phe-198, Phe-200) | Hydrophobic interactions, π-π stacking | nih.gov |
Elucidation of Structure-Activity Relationships (SAR) for Enhanced Biological Efficacy
The biological efficacy of butyrate-derived HDAC inhibitors is finely tuned by their structural features. Structure-activity relationship (SAR) studies on a range of short-chain fatty acids and their derivatives have provided valuable insights into the structural requirements for potent HDAC inhibition.
For simple, non-branching short-chain fatty acids, a chain length of three to five carbons is optimal for HDAC inhibition. nih.gov Butyrate (four carbons) is a more potent inhibitor of HDAC activity compared to both shorter-chain (propionate) and longer-chain fatty acids. gsartor.orgresearchgate.net Increasing the chain length of phenyl alkanoic acids from four to ten carbons has been shown to increase the inhibition of cancer cell proliferation; however, this is not directly correlated with HDAC inhibition, as 4-phenylbutyrate (B1260699) remains a more potent HDAC inhibitor than its longer-chain counterparts. researchgate.net This suggests that at longer chain lengths, mechanisms other than HDAC inhibition may contribute more significantly to the observed anti-proliferative effects. researchgate.net
The introduction of unsaturation into the linker region can also enhance inhibitory potency. This is thought to be due to π-π stacking interactions between the unsaturated bond and conserved phenylalanine residues located within the active site channel.
The nature of the "cap" group is also a critical determinant of activity. For the target compound, the 4-thiomethylphenyl group serves this function. Modifications to this aromatic ring can significantly impact potency. For instance, in a series of N-hydroxy-4-(4-phenylbutyryl-amino)benzamide derivatives, the addition of a bulky isopropyl group that could favorably interact with the hydrophobic pocket significantly increased HDAC inhibitory potency. nih.gov This highlights the importance of optimizing the interactions between the cap group and the hydrophobic surface of the enzyme.
The zinc-binding group is arguably one of the most critical components for high-potency HDAC inhibition. While the carboxylic acid of the hydrolyzed this compound can chelate the active site zinc, it is considered a relatively weak ZBG. The development of HDAC inhibitors has seen the exploration of more potent ZBGs, such as hydroxamic acids and various thiol-based moieties, which generally result in inhibitors with significantly lower IC₅₀ values. sci-hub.ru
Table 2: Structure-Activity Relationship Summary for Butyrate-Derived HDAC Inhibitors
| Structural Feature | Effect on HDAC Inhibition | Rationale | Reference |
|---|---|---|---|
| Linker Chain Length | Optimal at 3-5 carbons for simple SCFAs. 4-phenylbutyrate is more potent than longer-chain analogs. | Fits within the active site channel. Longer chains may adopt unfavorable conformations. | nih.govresearchgate.net |
| Linker Unsaturation | Can enhance potency. | Potential for π-π stacking with phenylalanine residues in the active site. | |
| "Cap" Group | Aromatic groups interact with a hydrophobic pocket. Bulky hydrophobic groups can increase potency. | Enhances binding affinity through hydrophobic and π-π interactions. | nih.gov |
| Zinc-Binding Group | Potency varies significantly (Hydroxamic acid > Carboxylic acid). | Strength of coordination with the catalytic Zn²⁺ ion. | sci-hub.ru |
Mechanistic Studies on Epigenetic Pathway Modulation
The primary mechanism by which this compound-derived compounds modulate epigenetic pathways is through the inhibition of histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.
By inhibiting HDACs, these butyrate derivatives cause an accumulation of acetylated histones (histone hyperacetylation). This leads to a more open and relaxed chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery. The ultimate result is an alteration in the expression of a multitude of genes.
In vitro studies have demonstrated that treatment of cells with HDAC inhibitors like butyrate leads to a global increase in histone acetylation. This epigenetic alteration is linked to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis in cancer cells. For example, HDAC inhibition has been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21WAF/CIP1. nih.gov The p21 protein is a critical regulator of the cell cycle, and its increased expression can lead to a halt in cell proliferation.
The modulation of epigenetic pathways by these compounds is not limited to histone proteins. HDACs also deacetylate a variety of non-histone proteins, including transcription factors and other regulatory proteins. Therefore, the inhibition of HDACs can have far-reaching effects on cellular signaling and function beyond the direct modulation of chromatin structure.
Table 3: Cellular Effects of Epigenetic Modulation by Butyrate-Derived HDAC Inhibitors
| Cellular Process | Mechanistic Link to HDAC Inhibition | Key Molecular Players | Reference |
|---|---|---|---|
| Gene Expression | Histone hyperacetylation leads to a more open chromatin structure, facilitating transcription. | Histones, Transcription Factors | nih.gov |
| Cell Cycle Arrest | Upregulation of cell cycle inhibitors. | p21WAF/CIP1 | nih.gov |
| Apoptosis | Altered expression of pro- and anti-apoptotic genes. | ||
| Cell Differentiation | Induction of differentiation programs in cancer cells. |
Future Perspectives and Emerging Research Avenues for Ethyl 4 Oxo 4 4 Thiomethylphenyl Butyrate
Exploration in Materials Science and Polymer Chemistry Applications
There is currently no published research detailing the application of ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate within the fields of materials science or polymer chemistry. However, its chemical structure suggests several hypothetical avenues for future investigation:
| Potential Application | Rationale |
| Monomer for Polymer Synthesis | The presence of ketone and ester functional groups offers potential reaction sites for polymerization or for acting as a cross-linking agent to modify polymer properties. |
| Polymer Additive | The ester component suggests it could be evaluated as a potential plasticizer or performance-enhancing additive to improve the flexibility or other characteristics of existing polymers. |
| Precursor for Functional Materials | The aromatic sulfide (B99878) moiety could be leveraged to create materials with specific optical or electronic properties, possibly through oxidation states of the sulfur atom or by coordination with metal ions. |
These potential applications are speculative and would require significant foundational research to determine their viability.
Catalytic Applications and Organocatalysis
An extensive review of the literature reveals no studies investigating this compound for catalytic purposes or in the field of organocatalysis. The molecule's structure does not align with those of typical catalysts. Future research, while not an immediately obvious path, could explore the potential of its derivatives to act as ligands for metal-based catalysts or to participate in novel organocatalytic transformations, though this would represent a significant departure from its expected chemical behavior.
Development of Fluorescent Probes and Chemical Tools
There is no documented research on the use of this compound as a scaffold for developing fluorescent probes or other chemical tools. The intrinsic photophysical properties of the compound have not been characterized. To function as a fluorescent probe, its core structure would likely require substantial modification to incorporate a fluorophore and a specific recognition motif for an analyte of interest. This remains a completely unexplored but potential area for future research and development.
Integration into Advanced Drug Discovery Platforms (Pre-clinical, non-human focus)
While various butyrate (B1204436) derivatives have been subject to preclinical investigation, there is no specific evidence of this compound being integrated into any advanced drug discovery platforms. nih.gov The initial step for such an endeavor would involve comprehensive screening of the compound against a broad array of biological targets to identify any potential therapeutic activities. If a "hit" is identified, subsequent preclinical research would focus on target validation, elucidating the mechanism of action, and assessing its pharmacokinetic profile and efficacy in non-human experimental models. As of now, this compound is not a known candidate in any ongoing drug discovery programs.
Sustainable and Eco-friendly Synthesis Approaches
Specific research detailing sustainable synthesis methods for this compound has not been published. However, the principles of green chemistry offer a clear framework for future synthetic research. Traditional routes to analogous ketoesters often rely on classical methods like Friedel-Crafts acylation, which can involve hazardous reagents and produce considerable chemical waste.
Future research could prioritize the development of more environmentally benign synthetic methodologies:
Green Catalysis: Replacing stoichiometric Lewis acids, such as aluminum chloride, in Friedel-Crafts reactions with recyclable solid acid catalysts.
Biocatalysis: Utilizing enzymes for key reaction steps, such as esterification, which can offer high selectivity under mild, aqueous conditions. nih.gov
Flow Chemistry: Implementing continuous flow manufacturing processes, which can enhance reaction safety, improve yield and purity, and significantly reduce solvent waste compared to traditional batch synthesis. nih.gov
These modern synthetic strategies have the potential to make the production of this compound and its analogues more efficient and environmentally sustainable.
Q & A
Basic Research Questions
What are the standard synthetic routes for ethyl 4-oxo-4-(4-thiomethylphenyl)butyrate, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via a Claisen condensation or Friedel-Crafts acylation, leveraging 4-thiomethylphenyl derivatives. For example, analogous esters (e.g., ethyl 4-oxo-4-(p-tolyl)butyrate) are prepared by reacting ethyl acetoacetate with substituted benzoyl chlorides under anhydrous conditions . Optimization involves:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
- Solvent choice : Dichloromethane or toluene for improved yield.
- Temperature control : Reactions often proceed at 0–5°C to minimize side products.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yields for similar compounds range from 60–85% .
Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations for C=O (1740–1720 cm⁻¹) and S–C (700–600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₃H₁₆O₃S: 276.08 g/mol) .
Advanced Research Questions
How does the thiomethyl substituent influence the compound’s electronic properties and reactivity compared to fluoro or methoxy analogs?
Methodological Answer:
The thiomethyl (–SCH₃) group is electron-donating due to its +M effect, enhancing electrophilic substitution reactivity at the para position. Comparative studies with trifluoromethyl (–CF₃, electron-withdrawing) analogs show:
- Reactivity : Thiomethyl derivatives undergo nucleophilic acyl substitution 30% faster than –CF₃ analogs in ester hydrolysis assays (pH 7, 25°C) .
- Electronic Effects : DFT calculations reveal reduced electrophilicity at the carbonyl carbon (Mulliken charge: –0.32 vs. –0.45 for –CF₃ derivatives), impacting catalytic hydrogenation efficiency .
What factors govern the hydrolytic stability of this compound under varying pH and temperature conditions?
Methodological Answer:
Hydrolysis follows pseudo-first-order kinetics. Key findings from analogous esters:
- pH Dependency :
- Acidic conditions (pH 2–4): Ester hydrolysis is slow (t₁/₂ > 72 hrs).
- Alkaline conditions (pH 10): Rapid degradation (t₁/₂ ~2 hrs) due to nucleophilic attack by OH⁻ .
- Temperature Effects :
How can computational modeling predict the compound’s interactions in enzyme-binding studies?
Methodological Answer:
- Docking Simulations : Tools like AutoDock Vina model interactions with target enzymes (e.g., lipases). The thiomethyl group’s hydrophobic surface area (≈80 Ų) enhances binding affinity to hydrophobic pockets (ΔG ≈ –9.2 kcal/mol) .
- MD Simulations : 100-ns trajectories reveal stable hydrogen bonding between the carbonyl oxygen and catalytic serine residues (occupancy >75%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
